
2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is a complex organic compound belonging to the anthracene derivative family. This compound is characterized by its unique structure, which includes benzoyl and nitroanilino groups attached to an anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of benzoyl and nitroanilino groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s nitroanilino groups can undergo redox reactions, generating reactive oxygen species (ROS) that induce cellular damage. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Mitoxantrone: An anthracene derivative used as an anticancer agent.
Ametantrone: Another anthracene-based chemotherapeutic compound.
Anthraquinone: A simpler anthracene derivative with diverse industrial applications.
Uniqueness: 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione is unique due to its specific combination of benzoyl and nitroanilino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application in various fields.
Eigenschaften
CAS-Nummer |
41621-58-3 |
|---|---|
Molekularformel |
C33H20N4O7 |
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H |
InChI-Schlüssel |
SMXMNKAABSUFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



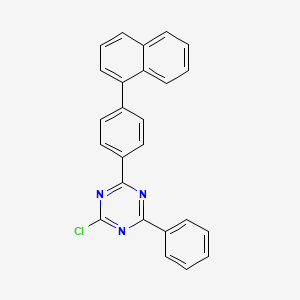

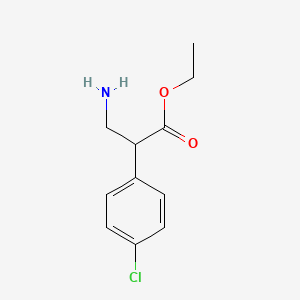
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
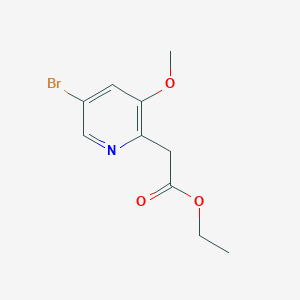
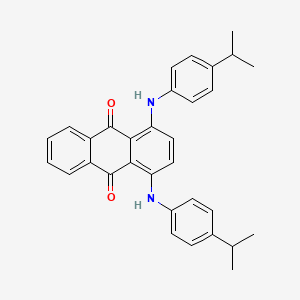
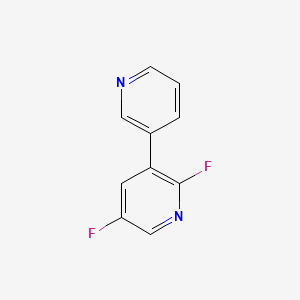


![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)


